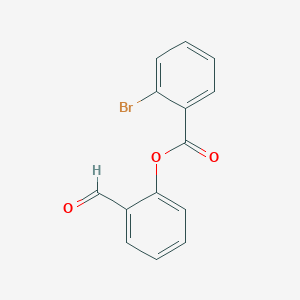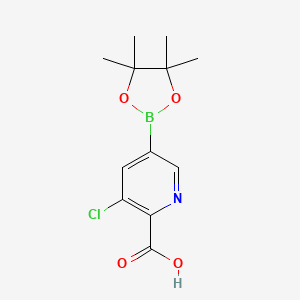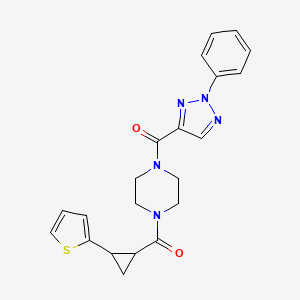
2-Formylphenyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to “2-Formylphenyl 2-bromobenzoate” has been reported. For instance, the synthesis of “3-formylphenyl 2-bromobenzoate” has been described . Additionally, the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been reported . Another study discusses the synthesis of cellulose p-phenylbenzoate by esterification and Suzuki–Miyaura coupling .Scientific Research Applications
Bioorthogonal Coupling Reactions
A study by Ozlem Dilek et al. (2015) highlights the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution. This process involves combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid, yielding a single, stable product suitable for bioorthogonal coupling reactions, demonstrating its utility in protein conjugation under physiologically compatible conditions Dilek, Ozlem, et al. (2015).
Selective Functionalization of Indole C-H Bonds
Research conducted by Jing-Jing Pi et al. (2018) explores the use of diversely substituted 2-arylbenzoic acids, including 2-Formylphenyl 2-bromobenzoate derivatives, as proton shuttles in the direct arylation of indoles with bromobenzenes. This demonstrates the compound's role in enhancing yield and selectivity in the synthesis of complex organic molecules Pi, Jing-Jing, et al. (2018).
Synthesis of Dibenzo[fg,op]naphthacenes
Xiao Hong Cheng et al. (2003) described a facile synthesis method that uses 1,3-Bis(2-bromophenyl)-2,5-diphenylbenzenes, accessible by condensation of phenylacetates with corresponding pyrylium salts. This method, involving a palladium-catalyzed dehydrohalogenation, highlights the application of this compound in creating functionalized dibenzo[fg,op]naphthacenes Cheng, Xiao Hong, et al. (2003).
High-Temperature Water Synthesis of Benzimidazoles
A study by Lucinda M. Dudd et al. (2003) utilized high-temperature water to synthesize 2-phenylbenzimidazole from 1,2-phenylenediamine and benzoic acid, optimizing the yield to around 90%. This method, showcasing the solvent properties of high-temperature water, potentially includes applications of this compound derivatives in optimizing reaction conditions for the synthesis of benzimidazoles Dudd, Lucinda M., et al. (2003).
properties
IUPAC Name |
(2-formylphenyl) 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO3/c15-12-7-3-2-6-11(12)14(17)18-13-8-4-1-5-10(13)9-16/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGPNUNJJQXFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861947.png)



![(E)-2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2861954.png)




![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2861964.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2861966.png)

